7-(tert-Butyl)-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine, commonly known as L-838,417, is a synthetic compound classified as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. [, ] L-838,417 exhibits selectivity for GABAA receptors containing α2, α3, and α5 subunits, with a higher efficacy at α2/α3 subtypes. [, , , ] Due to its subtype selectivity, L-838,417 is a valuable tool for investigating the role of specific GABAA receptor subtypes in various physiological processes and potential therapeutic applications. [, , , ]
Molecular Structure Analysis
The molecular structure of L-838,417 comprises a triazolopyridazine core with specific substitutions that confer its pharmacological properties. [, ] Key structural features include:
Mechanism of Action
L-838,417 acts as a positive allosteric modulator of GABAA receptors, specifically those containing α2, α3, and α5 subunits. [, , , ] Its mechanism of action involves binding to the benzodiazepine site on these receptors, which are ligand-gated chloride channels. Binding of L-838,417 to the benzodiazepine site allosterically enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. [, , ] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. [, , , , ] The selectivity of L-838,417 for α2/α3 subtypes over α1 contributes to its potential as a non-sedating anxiolytic, as α1-containing GABAA receptors are thought to mediate the sedative effects of benzodiazepines. [, , , ]
Applications
Investigating the Role of GABAA Subtypes in Anxiety and Fear: Studies have shown that L-838,417 exhibits anxiolytic-like effects in animal models, highlighting the involvement of α2/α3-containing GABAA receptors in anxiety. [, , , ] This research provides valuable insights into the development of novel anxiolytics with reduced side effects compared to traditional benzodiazepines.
Exploring GABAA Receptor Modulation in Pain Management: L-838,417 has demonstrated analgesic properties in various preclinical pain models, suggesting the potential of targeting specific GABAA receptor subtypes for pain relief. [, , , ] This research suggests that modulating GABAA receptors containing α2/α3 subunits may be a promising strategy for developing new analgesics.
Understanding GABAA Receptor Subtype Involvement in Cognitive Function: L-838,417 has been used to investigate the role of α5-containing GABAA receptors in cognitive processes. [, ] This research helps to understand the complexities of GABAA receptor signaling in cognition and its potential implications for cognitive enhancement therapies.
Investigating GABAA Receptor Subtype Involvement in Neurodevelopmental Disorders: L-838,417 has been used in animal models of neurodevelopmental disorders like Rett syndrome. [] This research suggests potential therapeutic avenues by targeting specific GABAA receptor subtypes to alleviate respiratory dysfunctions associated with these disorders.
Related Compounds
Zolpidem
Compound Description: Zolpidem is a GABAA receptor agonist with high affinity for α1-containing GABAA receptors. [, , , , , ] It is clinically used as a hypnotic drug for the treatment of insomnia. []
Relevance: Zolpidem serves as a comparison compound to L-838,417 in several studies. Unlike L-838,417, zolpidem primarily acts on α1-containing GABAA receptors and is associated with sedative effects. [, , , , , ] In contrast, L-838,417 demonstrates selectivity for α2/3/5 GABAA receptors and exhibits anxiolytic and analgesic effects with reduced sedative liability. [, , , , , ]
Diazepam
Compound Description: Diazepam is a classic non-selective benzodiazepine that acts as a full agonist at GABAA receptors, including α1, α2, α3, and α5 subtypes. [, , , , , , ] It possesses anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. [, , ]
Relevance: Diazepam is frequently used as a reference compound to compare the efficacy and side effect profile of L-838,417. [, , , , ] While both compounds exhibit anxiolytic effects, diazepam displays a greater propensity for sedation and motor impairment compared to the more selective L-838,417. [, , , ]
SL651498
Compound Description: SL651498 is a GABAA receptor agonist with functional selectivity for α2, α3, and α5 subtypes. [, ] It shows the highest efficacy at α2 receptors, followed by α3 and then α1 and α5. []
Relevance: Similar to L-838,417, SL651498 displays functional selectivity for non-α1 GABAA receptors. [, ] Both compounds are investigated for their potential as anxiolytics with a reduced sedative profile compared to non-selective agonists like diazepam. [, ]
Bretazenil
Compound Description: Bretazenil is a non-selective GABAA receptor partial agonist. [, , ] It interacts with all GABAA receptor subtypes but has lower intrinsic efficacy compared to full agonists like diazepam. [, ]
Relevance: Bretazenil is often included in studies comparing the dependence liability of GABAA receptor modulators. [] While both bretazenil and L-838,417 demonstrate reduced dependence liability compared to full agonists, they differ in their selectivity profiles. [] L-838,417 shows selectivity for specific GABAA receptor subtypes, whereas bretazenil acts on all subtypes but with reduced efficacy. [, ]
TPA023
Compound Description: TPA023 is a low-efficacy GABAA receptor positive allosteric modulator with selectivity for α2/3 subtypes. [, ]
NS11394
Compound Description: NS11394 is a GABAA receptor positive allosteric modulator with a preference for α2/3 subunits. []
Flumazenil
Compound Description: Flumazenil is a benzodiazepine receptor antagonist. [, ] It is used clinically to reverse the sedative effects of benzodiazepines. []
Relevance: Flumazenil is employed in receptor occupancy studies to determine the binding characteristics of other GABAA receptor ligands, including L-838,417. [, ] By measuring the displacement of radiolabeled flumazenil, researchers can assess the binding affinity and occupancy of L-838,417 at the benzodiazepine binding site of GABAA receptors. [, ]
Cl218,872
Compound Description: Cl218,872 is a GABAA receptor agonist with selectivity for α1-containing GABAA receptors. []
Relevance: Similar to zolpidem, Cl218,872 serves as a comparison compound to L-838,417 in studies investigating the role of different GABAA receptor subtypes. [] Cl218,872's selectivity for α1-containing receptors contrasts with L-838,417's selectivity for α2/3/5 subtypes, highlighting their distinct pharmacological profiles. []
Ocinaplon
Compound Description: Ocinaplon is a non-selective GABAA receptor agonist with potential anxiolytic effects. [, ]
Relevance: Ocinaplon is studied alongside L-838,417 as a potential anxiolytic agent. [, ] Both compounds exhibit anxiolytic-like properties, but they differ in their selectivity profiles and intrinsic efficacy. [, ] L-838,417 displays selectivity for α2/3/5 GABAA receptors, while ocinaplon acts non-selectively. [, ]
L-655,708
Compound Description: L-655,708 is a partial inverse agonist with a 50-100 fold higher affinity for the α5 subtype relative to the α1, α2, and α3 subtypes of GABAA receptors. [] It has shown to enhance cognitive performance in rats. []
Relevance: L-655,708 is structurally distinct from L-838,417, but both were developed to achieve binding selectivity for specific GABAA receptor subtypes, although L-655,708 focuses on α5 selectivity. [] L-655,708 was unfortunately not developed further due to poor pharmacokinetic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Isamfazone is used in the chemical and pharmalogical studies on substituted pyridazones, discovery of novel antiinflammatory agents by aligning screening.
KGA-2727 is a potent and selective SGLT1 inhibitor for the treatment of diabete. KGA-2727 inhibited SGLT1 potently and highly selectively in an in vitro assay using cells transiently expressing recombinant SGLTs. KGA-2727 inhibited the absorption of glucose but not that of fructose. It has inhibition constant (Ki) values of 97 and 13,600 nM for human (h) SGLT1 and hSGLT2, respectively.
Naphthol AS-E phosphate is an inhibitor of the protein-protein interaction between CREB and the KIX domain of CREB-binding protein (CBP; Ki = 50 µM). It also inhibits the binding of the transcription factor Myb to the KIX domains of p300 and CBP (IC50s = 30 and 43 µM, respectively). Naphthol AS-E phosphate inhibits CREB-dependent transcription in HEK293T cells (Ki = 10 µM). It also decreases the expression of Myb target genes and induces differentiation in HL-60, U937, and NB4 myeloid leukemia cells when used at a concentration of 5 µM. Naphthol AS-E phosphate inhibits proliferation of NCI-H1734 lung adenocarcinoma cells (IC50 = 6.89 µM). KG-501 is a cAMP response element-binding protein (CREB) inhibitor.